N,N,6-trimethyl-2-[4-(3-methylquinoxalin-2-yl)piperazin-1-yl]pyrimidin-4-amine
CAS No.: 2640878-39-1
Cat. No.: VC11852965
Molecular Formula: C20H25N7
Molecular Weight: 363.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2640878-39-1 |
|---|---|
| Molecular Formula | C20H25N7 |
| Molecular Weight | 363.5 g/mol |
| IUPAC Name | N,N,6-trimethyl-2-[4-(3-methylquinoxalin-2-yl)piperazin-1-yl]pyrimidin-4-amine |
| Standard InChI | InChI=1S/C20H25N7/c1-14-13-18(25(3)4)24-20(21-14)27-11-9-26(10-12-27)19-15(2)22-16-7-5-6-8-17(16)23-19/h5-8,13H,9-12H2,1-4H3 |
| Standard InChI Key | FEZJHHXAKNFKSD-UHFFFAOYSA-N |
| SMILES | CC1=CC(=NC(=N1)N2CCN(CC2)C3=NC4=CC=CC=C4N=C3C)N(C)C |
| Canonical SMILES | CC1=CC(=NC(=N1)N2CCN(CC2)C3=NC4=CC=CC=C4N=C3C)N(C)C |
Introduction
N,N,6-trimethyl-2-[4-(3-methylquinoxalin-2-yl)piperazin-1-yl]pyrimidin-4-amine is a complex organic compound with a molecular weight of approximately 363.5 g/mol, as indicated by its CAS number 2640878-39-1 . This compound features a pyrimidine core substituted with a piperazine ring and a quinoxaline moiety, which are significant for their potential biological activities and applications in medicinal chemistry.
Synthesis Methods
While specific synthesis methods for N,N,6-trimethyl-2-[4-(3-methylquinoxalin-2-yl)piperazin-1-yl]pyrimidin-4-amine are not detailed in available literature, compounds with similar structures often involve multi-step organic reactions. These may include condensation reactions, nucleophilic substitutions, and cyclization processes, typically requiring careful control of reaction conditions such as temperature and solvent choice.
Research Findings and Future Directions
Given the limited specific data available on N,N,6-trimethyl-2-[4-(3-methylquinoxalin-2-yl)piperazin-1-yl]pyrimidin-4-amine, future research should focus on its interaction with biological macromolecules. Techniques such as molecular docking and in vitro assays could provide insights into its mechanism of action and therapeutic potential.
Comparison with Similar Compounds
Similar compounds, such as quinoxaline derivatives, have shown significant biological activities, including antipsychotic and antidepressant properties. The structural similarities between these compounds and N,N,6-trimethyl-2-[4-(3-methylquinoxalin-2-yl)piperazin-1-yl]pyrimidin-4-amine suggest potential applications in drug design.
| Compound | Structure | Notable Features |
|---|---|---|
| Quinoxaline Derivatives | Varies | Antimicrobial, anticancer properties |
| 1-Piperazineethanamine | C9H21N3 | Basic piperazine structure, pharmacological applications |
| Fimasartan | C27H31N7OS | Angiotensin II receptor antagonist |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume